molecular formula C11H13N3O2 B8772926 (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B8772926
M. Wt: 219.24 g/mol
InChI Key: AEPDMRBNJFPDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methanol

InChI

InChI=1S/C11H13N3O2/c1-16-11-4-2-9(3-5-11)6-14-7-10(8-15)12-13-14/h2-5,7,15H,6,8H2,1H3

InChI Key

AEPDMRBNJFPDTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To tetrahydrofuran (THF, 500 ml) was added carefully lithium aluminium hydride (7.3 g) with stirring. The resulting mixture was stirred at 0° C., to which was added dropwise a solution of ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (50.0 g) in THF (500 ml). The resulting mixture was stirred at room temperature for 30 minutes, and the reaction was stopped by careful addition of sodium sulfate decahydrate. The slurry mixture was stirred at room temperature for 2 hours further, filtered to remove solids, and the filtrate was concentrated in vacuo to afford [1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methanol (39.51 g, yield: 94%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

93 mmol 1-(azidomethyl)-4-methoxybenzene, 110 mmol propargyl alcohol were mixed in 230 ml tert-butyl alcohol/H2O (1:1) solution. 1 mmol CuSO4.5H2O and 10 mmol Ascorbic acid sodium salts dissolved in 2 ml water were added into the solution. The mixture was stirred for 2 days. After evaporation, the mixture was purified by flash column to give 55 mmol (1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl) methanol. 1H NMR (CDCl3): 7.42 (1H, s), 7.22 (2H, d, JH-H=8.70), 6.88 (2H, d, JH-H=8.70), 5.43 (2H, s), 4.73 (2H, s), 3.79 (3H, s).
Quantity
93 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Ascorbic acid sodium salts
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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